molecular formula C19H21ClN2O B10880943 1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone

1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B10880943
M. Wt: 328.8 g/mol
InChI Key: CTDAMYBGFYWPMQ-UHFFFAOYSA-N
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Description

1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves the reaction of 1-(3-chlorobenzyl)piperazine with 2-phenyl-1-ethanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C19H21ClN2O/c20-18-8-4-7-17(13-18)15-21-9-11-22(12-10-21)19(23)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2

InChI Key

CTDAMYBGFYWPMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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